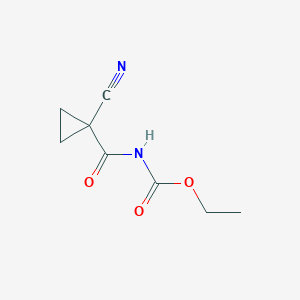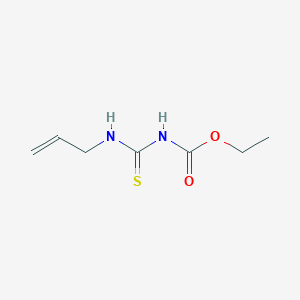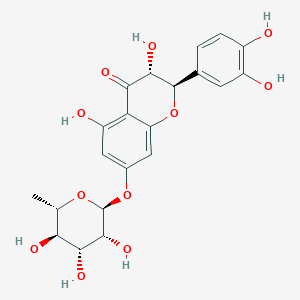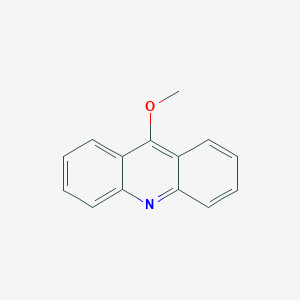
9-Methoxyacridine
描述
9-Methoxyacridine is a derivative of acridine, a heterocyclic organic compound. Acridine and its derivatives have been extensively studied due to their wide range of applications in various fields, including pharmacology, material sciences, and photophysics. This compound, specifically, is known for its role as a DNA intercalator, making it significant in biochemical and medicinal research .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methoxyacridine typically involves the reaction of acridine with methanol in the presence of a catalyst. One common method includes the Ullmann condensation reaction, where 2-chlorobenzoic acid reacts with aniline, followed by cyclization using phosphorus oxychloride (POCl3). The resulting 9-chloroacridine is then reacted with methanol to produce this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Ullmann condensation reactions followed by cyclization and methoxylation steps. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more efficient for large-scale production .
化学反应分析
Types of Reactions: 9-Methoxyacridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acridone derivatives.
Reduction: Reduction reactions can convert it into aminoacridine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Acridone derivatives.
Reduction: Aminoacridine derivatives.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
科学研究应用
9-Methoxyacridine has a broad range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various acridine derivatives.
Biology: Acts as a DNA intercalator, useful in studying DNA-protein interactions and DNA replication.
Medicine: Investigated for its potential anticancer properties due to its ability to intercalate into DNA and disrupt cellular processes.
Industry: Utilized in the production of dyes and pigments due to its fluorescent properties.
作用机制
The primary mechanism of action of 9-Methoxyacridine involves DNA intercalation. The planar structure of the acridine ring allows it to insert between DNA base pairs, disrupting the normal function of DNA. This intercalation can inhibit DNA replication and transcription, leading to cell death. The compound also interacts with various enzymes involved in DNA processing, further contributing to its biological effects .
相似化合物的比较
Acridine: The parent compound, known for its antibacterial and antiprotozoal properties.
9-Aminoacridine: Similar in structure but with an amino group, used as an antiseptic and in fluorescence microscopy.
Amsacrine: An acridine derivative used as an anticancer agent.
Uniqueness of 9-Methoxyacridine: this compound is unique due to its methoxy group, which enhances its ability to intercalate into DNA and its fluorescent properties. This makes it particularly useful in biochemical research and as a fluorescent probe in various applications .
属性
IUPAC Name |
9-methoxyacridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-16-14-10-6-2-4-8-12(10)15-13-9-5-3-7-11(13)14/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBWKWDAMIJZPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC=CC2=NC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40144856 | |
| Record name | 9-Methoxyacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40144856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10228-90-7 | |
| Record name | 9-Methoxyacridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010228907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC221435 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221435 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Methoxyacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40144856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Methoxyacridine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WPC8RDS67E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 9-Methoxyacridine?
A1: this compound has the molecular formula C14H11NO and a molecular weight of 209.24 g/mol. While the provided research excerpts do not delve deeply into its spectroscopic data, the characteristic absorbance of a related compound, 9-(d-4-imino-3-isoxazolidinone)acridine, is noted at 438 nm. []
Q2: How does this compound interact with biological systems?
A2: this compound has been investigated for its potential as a building block for antiviral agents. Research indicates that bis-acridine derivatives containing a pentamethylene linker derived from this compound exhibit antiviral activity against HSV infection in Vero cells. []
Q3: Are there specific structural features of this compound derivatives important for antiviral activity?
A3: Yes, the length and composition of the linker in bis-acridine derivatives significantly influence their antiviral activity. For instance, derivatives with a pentamethylene linker showed higher activity than those with a hexamethylene linker. Additionally, the presence of specific amino acids like alanine, valine, and phenylalanine within the linker also affected the antiviral potency. []
Q4: Has this compound been investigated for anticancer properties?
A4: Yes, a nitro derivative of this compound, known as Pyrazoloacridine (PZA), has been studied for its anticancer activity. PZA is believed to interact with both DNA and RNA, leading to cytotoxic effects in cancer cells. []
Q5: What is known about the metabolism of Pyrazoloacridine (PZA)?
A5: While the provided research doesn't detail PZA's metabolic pathways, a study developed a high-performance liquid chromatography method for determining PZA concentrations in human plasma. This suggests that understanding PZA's pharmacokinetics is important for its clinical use. []
Q6: What clinical trials have been conducted with Pyrazoloacridine (PZA)?
A6: Pyrazoloacridine has undergone Phase II clinical trials for treating recurrent platinum-sensitive ovarian cancer [] and advanced non-small cell lung cancer. []
Q7: How does the chemical reactivity of this compound compare to other acridine derivatives?
A7: this compound undergoes demethoxylation in the presence of hydroxide ions in methanol-water solutions, yielding 9-acridone. This reaction's rate depends on the concentrations of this compound, hydroxide ions, and water. [, ] In contrast, 9-Chloroacridine, under similar conditions, undergoes dechlorination to form this compound. []
Q8: What are the applications of this compound in analytical chemistry?
A8: this compound has been explored as a chromogenic reagent in spectrophotometric assays. It reacts with certain pharmaceuticals, such as cycloserine, to form colored derivatives detectable at specific wavelengths, allowing for quantitative analysis. [] It has also been utilized in the colorimetric determination of hydralazine hydrochloride. []
Q9: Can this compound be used as a building block for synthesizing other complex molecules?
A9: Yes, this compound serves as a versatile starting material in organic synthesis. For example, it's used to prepare 9-azidoacridine, which can be further reacted to create boron-containing acridine derivatives through copper(I)-catalyzed azide-alkyne cycloaddition reactions. [] It's also been utilized in the synthesis of acridine-based DNA bis-intercalating agents. []
Q10: What is the significance of boron-containing acridine derivatives?
A10: Boron-containing acridine derivatives, particularly those derived from cobalt bis(dicarbollide), are being investigated as potential agents for boron neutron capture therapy (BNCT). Their ability to bind with DNA and their antiproliferative activity against human cancer cell lines make them promising candidates for this type of cancer treatment. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


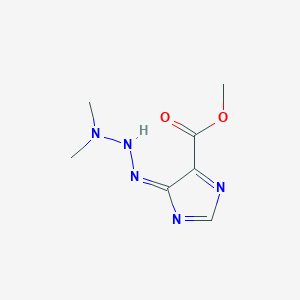
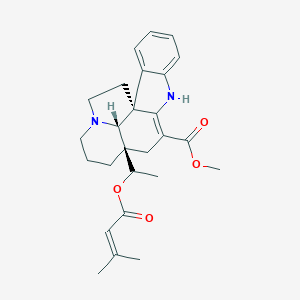

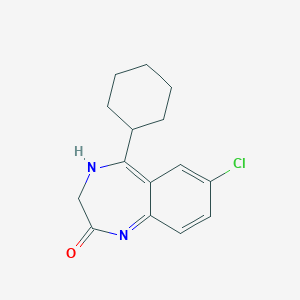
![[5-(2-Chloro-acetyl)-10,11-dihydro-5H-dibenzo-[b,f]azepin-3-yl]-carbamic acid methyl ester](/img/structure/B162017.png)
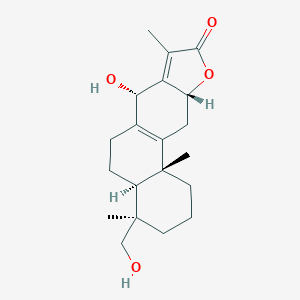
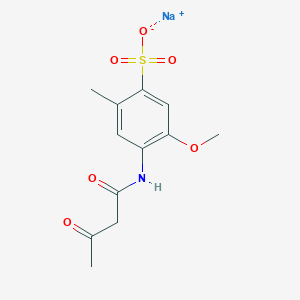
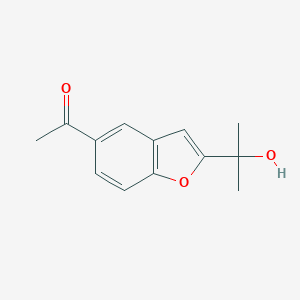
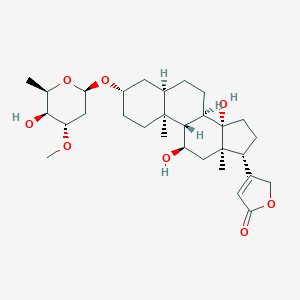
![[1-[2-Bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B162024.png)
